![molecular formula C20H17N3O5S B2516555 1-(4-メトキシベンゾ[d]チアゾール-2-イル)アゼチジン-3-イル 2-(2-オキソベンゾ[d]オキサゾール-3(2H)-イル)アセテート CAS No. 1396768-88-9](/img/structure/B2516555.png)
1-(4-メトキシベンゾ[d]チアゾール-2-イル)アゼチジン-3-イル 2-(2-オキソベンゾ[d]オキサゾール-3(2H)-イル)アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
トリアゾールとその誘導体は、顕著な抗菌性を示します。それらは、細菌、真菌、およびその他の微生物の増殖を阻害することができます。研究者らは、それらを新規抗生物質および抗真菌剤として活用する可能性を探求してきました。 化合物の構造的特徴により、特定の病原体に対する有効性を高めるための個別化された修飾が可能になります .
抗ウイルス性
トリアゾールは、その抗ウイルス活性について研究されてきました。それらは、ウイルス複製プロセスを妨げる可能性があり、抗ウイルス薬開発の有望な候補となります。 特定のウイルスに対する有効性を評価するには、さらなる研究が必要です .
抗結核性
化合物の構造的多様性により、結核の原因となる菌である結核菌に対する活性を高める修飾が可能になります。 研究者らは、トリアゾールを潜在的な抗結核剤として探求してきました .
抗癌用途
トリアゾールとその誘導体は、癌細胞に対して細胞毒性を示します。それらは、細胞分裂を妨げ、アポトーシスを誘導し、腫瘍の増殖を阻害することができます。 研究者らは、それらを化学療法剤としての可能性を研究してきました .
抗痙攣活性
一部のトリアゾールは、抗痙攣剤として有望であり、てんかん発作を軽減する可能性があります。 神経細胞の興奮性とイオンチャネルへの影響から、さらなる調査の興味深い候補となっています .
鎮痛特性
トリアゾールは、鎮痛(痛みを和らげる)効果を持つ可能性があります。 研究者らは、それらを痛み管理における可能性を探求してきましたが、その有効性を確立するためにはさらなる研究が必要です .
抗酸化および抗炎症効果
特定のトリアゾールは、抗酸化および抗炎症活性を持っています。 これらの特性は、神経変性疾患や慢性炎症など、さまざまな病気の状況において関連しています .
有機触媒および材料科学
トリアゾールは、有機触媒において、化学反応の触媒として作用します。 さらに、それらは材料科学において、機能性材料の開発に貢献しています .
トリアゾールは、幅広い治療用途を提供しますが、研究者は、肝毒性やホルモンへの影響などの副作用を慎重に考慮する必要があります。 さまざまな科学分野におけるそれらの成功した利用には、最小限の副作用を伴う有効性をバランスさせることが不可欠です .
特性
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)22-9-12(10-22)27-17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDREBYEBVSQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

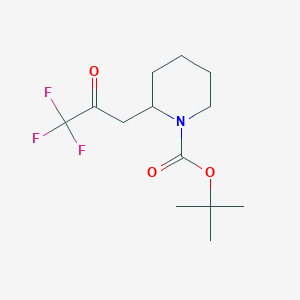
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)
![3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester](/img/structure/B2516477.png)
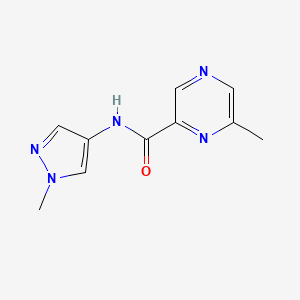
![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)
![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2516483.png)
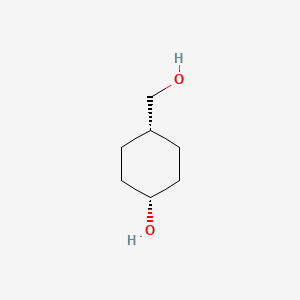
![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)
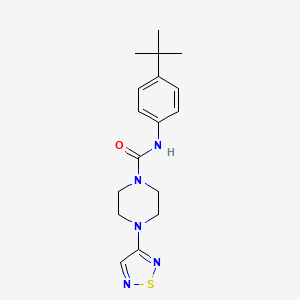
![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)
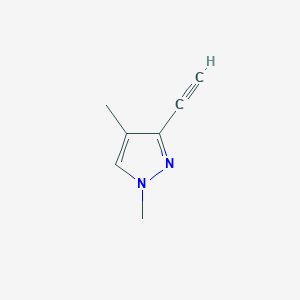
![1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2516495.png)
